molecular formula C18H33AlO4 B12665649 (R-(Z))-(12-Hydroxyoctadec-9-enoato-O1)oxoaluminium CAS No. 93966-36-0

(R-(Z))-(12-Hydroxyoctadec-9-enoato-O1)oxoaluminium

Cat. No.: B12665649
CAS No.: 93966-36-0
M. Wt: 340.4 g/mol
InChI Key: ASBBXJXXPPKJAI-GKKIQAINSA-M
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Description

[R-(Z)]-(12-hydroxyoctadec-9-enoato-o1)oxoaluminum is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is derived from 12-hydroxyoctadec-9-enoic acid, a fatty acid commonly found in castor oil. The aluminum center in this compound is coordinated to the hydroxyoctadecenoate ligand, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R-(Z)]-(12-hydroxyoctadec-9-enoato-o1)oxoaluminum typically involves the reaction of 12-hydroxyoctadec-9-enoic acid with an aluminum source under controlled conditions. One common method is the reaction of the acid with aluminum isopropoxide in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like toluene or hexane at elevated temperatures (around 80-100°C) to facilitate the formation of the aluminum complex.

Industrial Production Methods

Industrial production of [R-(Z)]-(12-hydroxyoctadec-9-enoato-o1)oxoaluminum may involve large-scale batch or continuous processes. The key steps include the purification of 12-hydroxyoctadec-9-enoic acid, followed by its reaction with an aluminum precursor in a controlled environment. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

[R-(Z)]-(12-hydroxyoctadec-9-enoato-o1)oxoaluminum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can be reduced under specific conditions to yield different aluminum complexes.

    Substitution: The hydroxyoctadecenoate ligand can be substituted with other ligands, leading to the formation of new organometallic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or oxygen gas can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include different aluminum complexes, oxides, and substituted organometallic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

[R-(Z)]-(12-hydroxyoctadec-9-enoato-o1)oxoaluminum has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of biodegradable polymers.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in targeted drug delivery.

    Industry: It is used in the production of specialty chemicals, coatings, and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism by which [R-(Z)]-(12-hydroxyoctadec-9-enoato-o1)oxoaluminum exerts its effects involves the coordination of the aluminum center with the hydroxyoctadecenoate ligand. This coordination stabilizes the compound and allows it to interact with various molecular targets. In biological systems, it can form complexes with proteins and other biomolecules, facilitating targeted delivery and controlled release of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Methyl ricinoleate: A methyl ester derivative of ricinoleic acid, used in similar applications but with different chemical properties.

    Ricinoleic acid: The parent fatty acid from which [R-(Z)]-(12-hydroxyoctadec-9-enoato-o1)oxoaluminum is derived, commonly found in castor oil.

    Aluminum isopropoxide: A precursor used in the synthesis of various aluminum complexes, including [R-(Z)]-(12-hydroxyoctadec-9-enoato-o1)oxoaluminum.

Uniqueness

[R-(Z)]-(12-hydroxyoctadec-9-enoato-o1)oxoaluminum is unique due to its specific coordination chemistry and the presence of the hydroxyoctadecenoate ligand. This gives it distinct properties, such as enhanced stability and specific reactivity, making it suitable for specialized applications in chemistry, biology, and industry.

Properties

CAS No.

93966-36-0

Molecular Formula

C18H33AlO4

Molecular Weight

340.4 g/mol

IUPAC Name

oxoalumanyl (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C18H34O3.Al.O/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);;/q;+1;/p-1/b12-9-;;/t17-;;/m1../s1

InChI Key

ASBBXJXXPPKJAI-GKKIQAINSA-M

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[Al]=O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O[Al]=O)O

Origin of Product

United States

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